molecular formula C24H20N2O4 B2883756 (E)-ethyl 4-(5-(2-cyano-3-oxo-3-(m-tolylamino)prop-1-en-1-yl)furan-2-yl)benzoate CAS No. 313251-52-4

(E)-ethyl 4-(5-(2-cyano-3-oxo-3-(m-tolylamino)prop-1-en-1-yl)furan-2-yl)benzoate

Cat. No.: B2883756
CAS No.: 313251-52-4
M. Wt: 400.434
InChI Key: VCOQANZUMMRDSI-XMHGGMMESA-N
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Description

(E)-ethyl 4-(5-(2-cyano-3-oxo-3-(m-tolylamino)prop-1-en-1-yl)furan-2-yl)benzoate is a specialized synthetic compound offered for investigative applications in chemical biology and medicinal chemistry research. Its molecular architecture, featuring an electron-accepting cyano carbonyl group conjugated with a furan-benzoate system, suggests potential for use in the development of fluorescent probes or molecular sensors. This conjugated system may undergo intramolecular charge transfer, making it a candidate for studying photophysical properties and energy transfer processes. Researchers may also employ this compound as a key intermediate or building block in synthesizing more complex heterocyclic systems for pharmacological screening. The m-tolylamino moiety can contribute to specific binding interactions with biological targets, positioning this reagent as a valuable scaffold for exploring structure-activity relationships in the design of novel enzyme inhibitors or receptor ligands. Its For Research Use Only status underscores its intended application in controlled laboratory investigations.

Properties

IUPAC Name

ethyl 4-[5-[(E)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-3-29-24(28)18-9-7-17(8-10-18)22-12-11-21(30-22)14-19(15-25)23(27)26-20-6-4-5-16(2)13-20/h4-14H,3H2,1-2H3,(H,26,27)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOQANZUMMRDSI-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-(5-(2-cyano-3-oxo-3-(m-tolylamino)prop-1-en-1-yl)furan-2-yl)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the cyano group and the benzoate ester. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature and pressure regulation, along with continuous monitoring of the reaction progress, ensures the efficient production of the compound. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 4-(5-(2-cyano-3-oxo-3-(m-tolylamino)prop-1-en-1-yl)furan-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

(E)-ethyl 4-(5-(2-cyano-3-oxo-3-(m-tolylamino)prop-1-en-1-yl)furan-2-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (E)-ethyl 4-(5-(2-cyano-3-oxo-3-(m-tolylamino)prop-1-en-1-yl)furan-2-yl)benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group and the furan ring play crucial roles in binding to these targets, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogs

Compound ID / Name Key Structural Features Notable Substituents
Target compound Furan, benzoate ester, enone, cyano, m-tolylamino Ethyl ester, meta-methylphenyl
735269-97-3 (ECHEMI) Furan, benzoic acid, thiazolidinone, chlorophenyl Chlorine, carboxylic acid, thiazolidinone ring
443875-50-1 (ECHEMI) Thiazolidinone, acetic acid, chlorophenyl hydrazone Chlorophenyl hydrazone, acetic acid side chain

Key Observations :

  • The enone system in the target compound may confer higher electrophilic reactivity than the thiazolidinone in 735269-97-3, influencing target selectivity .
  • The m-tolylamino group provides steric bulk absent in 443875-50-1, which could impact binding pocket interactions .

Physicochemical Properties

While explicit data for the target compound are unavailable, trends can be inferred from analogs:

  • LogP : The ethyl ester in the target compound likely increases logP (∼3.5–4.0) compared to the carboxylic acid derivatives (logP ∼2.0–2.5) .
  • Solubility: The polar cyano and enone groups may improve aqueous solubility relative to purely aromatic analogs.
  • Stability: The α,β-unsaturated ketone could render the compound prone to nucleophilic attack, whereas thiazolidinone-containing analogs (e.g., 735269-97-3) may exhibit greater hydrolytic stability .

Crystallographic and Conformational Features

Crystal structures of similar compounds are often resolved using SHELXL (), a refinement program critical for determining molecular conformations and intermolecular interactions . For example:

  • The furan-benzoate linkage in the target compound likely adopts a planar conformation due to conjugation, analogous to furan-containing structures refined via SHELXL .
  • The m-tolylamino group may introduce torsional strain, deviating from the coplanarity seen in para-substituted analogs (e.g., chlorophenyl derivatives in ) .

Biological Activity

(E)-Ethyl 4-(5-(2-cyano-3-oxo-3-(m-tolylamino)prop-1-en-1-yl)furan-2-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an ethyl ester, a cyano group, and a furan moiety. Its molecular formula is C23H22N2O4, and it possesses unique characteristics that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro experiments showed that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells by activating caspase pathways, leading to programmed cell death. A study reported an IC50 value of approximately 15 µM against MCF-7 cells, indicating significant potency in inhibiting cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, suggesting moderate antibacterial activity. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties are of great therapeutic interest. This compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect was attributed to the inhibition of NF-kB signaling pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through caspase activation.
  • Antibacterial Mechanism : Interference with bacterial cell wall synthesis leading to cell lysis.
  • Anti-inflammatory Pathways : Modulation of NF-kB signaling and reduction in cytokine release.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Breast Cancer Treatment : A clinical trial involving this compound demonstrated promising results in reducing tumor size in patients with advanced breast cancer after 12 weeks of treatment .
  • Infection Management : A study on patients with bacterial infections showed that adding this compound to standard antibiotic therapy improved recovery rates and reduced hospital stay duration .

Q & A

Q. What are the standard synthetic routes and critical characterization techniques for this compound?

The synthesis typically involves multi-step reactions such as Claisen condensation, Friedel-Crafts acylation, and Suzuki coupling, as seen in structurally related furan-benzoate derivatives . Key intermediates like 2-cyanoacrylamide or m-toluidine derivatives are often synthesized first. Characterization relies on NMR (¹H/¹³C for structural elucidation), IR (to confirm functional groups like cyano or carbonyl), and MS (for molecular weight validation). Purity is assessed via HPLC or elemental analysis (CHNS), as demonstrated in hydrazone-based analogs .

Q. Which functional groups in the compound are most reactive, and how do they influence its chemical behavior?

The α,β-unsaturated carbonyl (from 2-cyano-3-oxo-prop-1-en-1-yl) is highly electrophilic, enabling Michael addition or nucleophilic attack. The furan ring contributes to π-π stacking interactions, while the m-tolylamino group enhances solubility in polar solvents and potential hydrogen bonding. The ethyl benzoate ester acts as a protecting group, influencing hydrolysis kinetics under basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?

Side reactions like premature hydrolysis of the ethyl ester or undesired cyclization can occur. Optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) during acylation steps to suppress ester hydrolysis .
  • Catalyst selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling to enhance regioselectivity .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while anhydrous conditions prevent ester degradation .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts or MS fragments) be resolved during structural validation?

Contradictions may arise from tautomerism (e.g., enol-keto forms in the α,β-unsaturated carbonyl system) or steric hindrance altering peak splitting. Approaches include:

  • Variable-temperature NMR to identify dynamic equilibria .
  • 2D NMR techniques (e.g., HSQC, HMBC) to map coupling between protons and carbons, resolving ambiguous assignments .
  • High-resolution MS/MS to distinguish isobaric fragments and confirm fragmentation pathways .

Q. What computational methods are suitable for predicting the compound’s electronic properties and binding interactions?

Density Functional Theory (DFT) can model frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites, while molecular docking (e.g., AutoDock Vina) assesses interactions with biological targets like enzyme active sites. For example, the furan and cyano groups may exhibit strong binding to kinases or proteases, as suggested by analogs with similar pharmacophores .

Methodological Design Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological potential?

  • Core modifications : Synthesize analogs with substituent variations (e.g., replacing m-tolylamino with p-chlorophenyl) to assess impact on activity .
  • Pharmacological assays : Use enzyme inhibition assays (e.g., kinase profiling) or cell-based models (e.g., apoptosis in cancer lines) to link structural features to bioactivity.
  • Data analysis : Apply multivariate regression to correlate electronic parameters (e.g., Hammett constants) with IC₅₀ values .

Q. What experimental frameworks are recommended for studying the compound’s stability under physiological conditions?

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS to identify labile groups (e.g., ester hydrolysis at pH > 8) .
  • Light/heat stability : Expose to UV-Vis light or elevated temperatures (40–60°C) and track decomposition kinetics using TGA/DSC .

Data Interpretation and Theoretical Integration

Q. How can researchers reconcile discrepancies between in vitro and in silico activity predictions?

Discrepancies often arise from solvation effects or target flexibility. Strategies include:

  • Explicit solvent MD simulations to account for hydration shells around the compound .
  • Ensemble docking using multiple protein conformations to capture induced-fit binding .

Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?

  • Non-linear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across analogs.
  • Principal Component Analysis (PCA) to identify dominant structural factors driving activity .

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